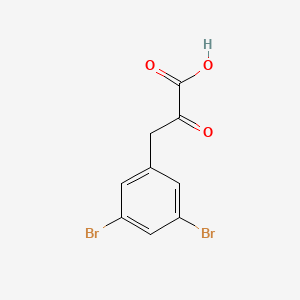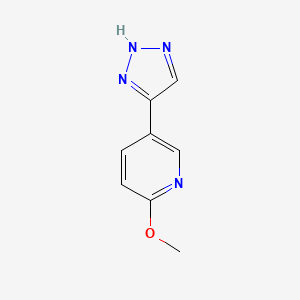
2-Methoxy-5-(1H-1,2,3-triazol-4-YL)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-5-(1H-1,2,3-triazol-4-YL)pyridine is a heterocyclic compound that contains both a pyridine ring and a triazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both methoxy and triazole groups in the molecule imparts unique chemical properties that can be exploited for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(1H-1,2,3-triazol-4-YL)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 2-methoxypyridine and an azide derivative.
Click Chemistry: The key step in the synthesis is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as “click chemistry”. This reaction involves the reaction of an azide with an alkyne to form the triazole ring.
Reaction Conditions: The reaction is typically carried out in the presence of a copper(I) catalyst, such as copper(I) bromide or copper(I) sulfate, in a solvent like dimethyl sulfoxide (DMSO) or ethanol. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective production of the compound in large quantities.
化学反应分析
Types of Reactions
2-Methoxy-5-(1H-1,2,3-triazol-4-YL)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction Reactions: The triazole ring can be reduced under specific conditions to form different reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
科学研究应用
2-Methoxy-5-(1H-1,2,3-triazol-4-YL)pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. It can be used as a building block for the synthesis of various bioactive molecules with potential therapeutic applications.
Materials Science: The unique chemical properties of the compound make it suitable for use in the development of advanced materials, such as polymers and coordination complexes.
Organic Synthesis: The compound can be used as a versatile intermediate in the synthesis of more complex organic molecules.
Biological Research: The compound’s potential biological activity makes it a valuable tool for studying various biological processes and pathways.
作用机制
The mechanism of action of 2-Methoxy-5-(1H-1,2,3-triazol-4-YL)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring can act as a hydrogen bond donor and acceptor, allowing it to form strong interactions with biological targets. Additionally, the methoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target sites.
相似化合物的比较
2-Methoxy-5-(1H-1,2,3-triazol-4-YL)pyridine can be compared with other similar compounds, such as:
2-Methoxy-3-(1H-1,2,4-triazol-3-yl)pyridine: This compound has a similar structure but contains a 1,2,4-triazole ring instead of a 1,2,3-triazole ring. The different triazole ring can lead to variations in chemical reactivity and biological activity.
2-(1H-1,2,4-Triazol-3-yl)pyridine:
2,6-Bis(1,2,3-triazol-4-yl)pyridine:
The unique combination of the methoxy and 1,2,3-triazole groups in this compound imparts distinct chemical properties that can be exploited for various applications, making it a valuable compound in scientific research.
属性
分子式 |
C8H8N4O |
|---|---|
分子量 |
176.18 g/mol |
IUPAC 名称 |
2-methoxy-5-(2H-triazol-4-yl)pyridine |
InChI |
InChI=1S/C8H8N4O/c1-13-8-3-2-6(4-9-8)7-5-10-12-11-7/h2-5H,1H3,(H,10,11,12) |
InChI 键 |
ODFFNSGVCTXBHA-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=C(C=C1)C2=NNN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-aminothiazolo[4,5-b]pyridine-5-carboxylate](/img/structure/B13698417.png)
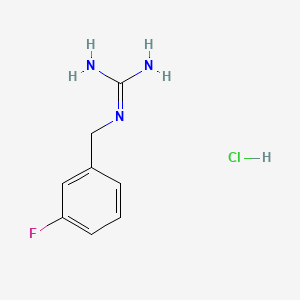
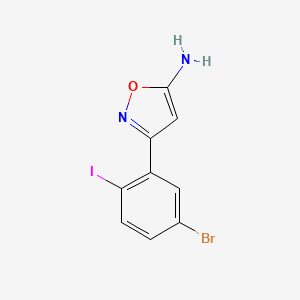
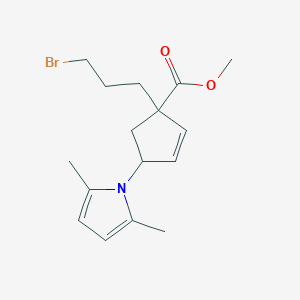
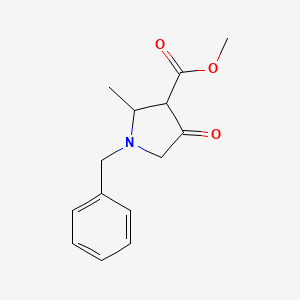
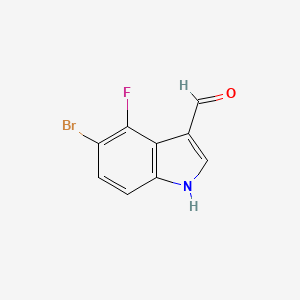
![2-Thioxobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13698455.png)
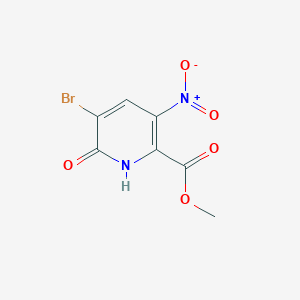
![8-(3,5-ditert-butylphenyl)-2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13698472.png)
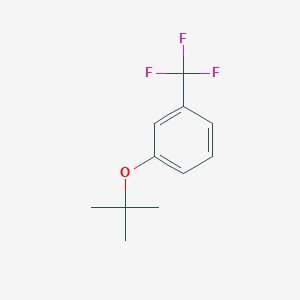
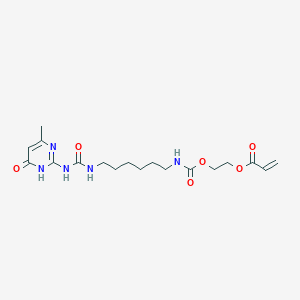
![5-[3-Fluoro-4-(1-imidazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13698488.png)
![sodium,[[[(2R,3S,4R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B13698492.png)
